

# **AS1269574** chemical structure and properties

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Compound of Interest

Compound Name: AS1269574

Cat. No.: B1667627

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# In-Depth Technical Guide to AS1269574

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **AS1269574**, a significant molecule in the field of diabetes research. The information is intended for researchers, scientists, and professionals involved in drug development.

## **Chemical Structure and Physicochemical Properties**

**AS1269574** is a small molecule with a 2,4,6-trisubstituted pyrimidine core. Its chemical identity and key physicochemical properties are summarized in the tables below.

**Chemical Identification** 

Identifier	Value
IUPAC Name	2-[[2-(4-Bromophenyl)-6-methyl-4- pyrimidinyl]amino]ethanol
CAS Number	330981-72-1
Molecular Formula	C13H14BrN3O
Molecular Weight	308.17 g/mol
SMILES	OCCNC1=NC(C2=CC=C(Br)C=C2)=NC(C)=C1

### **Physicochemical Properties**



Property	Value	Source
Appearance	Solid, light yellow to yellow	MedChemExpress
Solubility	DMSO: >10 mg/mL	Merck Millipore
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): ≥ 2.08 mg/mL	MedChemExpress	
Purity	≥98% (HPLC)	Tocris Bioscience
Storage	Store at -20°C	Tocris Bioscience

# Pharmacological Properties and Mechanism of Action

**AS1269574** is a potent and orally available agonist of the G protein-coupled receptor 119 (GPR119). It also exhibits activity as a transient receptor potential ankyrin 1 (TRPA1) cation channel activator. This dual agonism contributes to its primary pharmacological effect: the stimulation of glucose-dependent insulin secretion, making it a molecule of interest for the treatment of type 2 diabetes.

#### **GPR119 Agonism**

**AS1269574** activates GPR119 with an EC50 of 2.5  $\mu$ M in HEK293 cells expressing the human GPR119 receptor. GPR119 is primarily expressed in pancreatic  $\beta$ -cells and intestinal L-cells. Its activation in  $\beta$ -cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances glucose-stimulated insulin secretion.

#### **TRPA1 Channel Activation**

In addition to its effects on GPR119, **AS1269574** activates TRPA1 cation channels. This activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. GLP-1 is an incretin hormone that potentiates insulin secretion from pancreatic  $\beta$ -cells in a glucose-dependent manner.



### In Vivo Efficacy

In vivo studies in normal mice have demonstrated that oral administration of **AS1269574** significantly reduces blood glucose levels during an oral glucose tolerance test. This effect is accompanied by a significant increase in plasma insulin levels.

Summary of Pharmacological Data

Parameter	Value	Cell Line/Animal Model
GPR119 EC50	2.5 μΜ	HEK293 cells expressing human GPR119
In Vivo Effect	Reduced blood glucose AUC and increased plasma insulin AUC	ICR mice
Mechanism	GPR119 agonist, TRPA1 channel activator	-

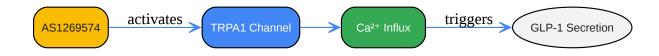
# **Signaling Pathways**

The biological effects of **AS1269574** are mediated through two primary signaling pathways, as depicted in the diagrams below.



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Caption: GPR119 Signaling Pathway of AS1269574.



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Caption: TRPA1 Signaling Pathway of AS1269574.



### **Key Experimental Protocols**

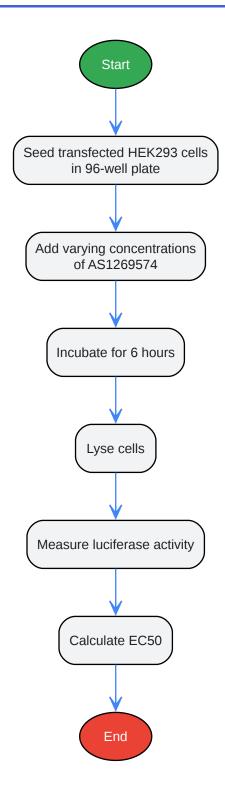
The following sections provide an overview of the methodologies used in key experiments to characterize **AS1269574**. These are based on published literature and should be referred to for complete details.

# GPR119 Activation Assay (Luciferase Reporter Gene Assay)

This assay is used to determine the potency of **AS1269574** in activating the GPR119 receptor.

- Cell Line: HEK293 cells co-transfected with a plasmid encoding human GPR119 and a pCRE-Luc reporter plasmid.
- Principle: Activation of GPR119 leads to an increase in intracellular cAMP, which in turn
  drives the expression of luciferase under the control of a cAMP response element (CRE).
- General Protocol:
  - Seed the transfected HEK293 cells in a 96-well plate.
  - Incubate the cells with varying concentrations of AS1269574 for a defined period (e.g., 6 hours).
  - Lyse the cells and measure the luciferase activity using a luminometer.
  - Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.





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Caption: Workflow for GPR119 Activation Assay.

## In Vivo Oral Glucose Tolerance Test (OGTT)



This experiment evaluates the effect of AS1269574 on glucose homeostasis in vivo.

- Animal Model: Eight-week-old ICR mice.
- Principle: The ability of the animal to clear a glucose load is assessed after treatment with the test compound.
- General Protocol:
  - Fast the mice overnight.
  - Administer AS1269574 orally (e.g., 100 mg/kg).
  - After a set period (e.g., 30 minutes), administer a glucose solution orally (e.g., 2 g/kg).
  - Collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
  - Measure blood glucose and plasma insulin concentrations.
  - Calculate the area under the curve (AUC) for both glucose and insulin to assess the compound's effect.

#### Conclusion

**AS1269574** is a dual agonist of GPR119 and TRPA1, demonstrating promising potential as a therapeutic agent for type 2 diabetes. Its ability to stimulate glucose-dependent insulin secretion through two distinct mechanisms makes it a valuable tool for researchers in the field of metabolic diseases. Further investigation into its detailed pharmacology and safety profile is warranted to fully elucidate its therapeutic potential.

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